Cas no 562-73-2 (1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)

1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid structure
562-73-2 structure
Product Name:1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
N.o CAS:562-73-2
MF:C7H12O6
MW:192.166583061218
CID:1597914
PubChem ID:1064
Update Time:2025-05-21

1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3,4,5-tetrahydroxycyclohexanecarboxylic Acid
    • Chinasaeure
    • Cyclohexantetrol-(1.3.4.5)-carbonsaeure-(1)
    • Cordycepinsaeure
    • 1,3,4,5-Tetrahydroxy-cyclohexancarbonsaeure
    • 1,3,4,5-tetrahydroxy-cyclohexanecarboxylic acid
    • 1,3,4,5-Tetrahydroxycyclohexane-1-carboxylic acid
    • Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, [1R-(1.alpha.,3.alpha.,4.alpha.,5.beta.)]-
    • BCP29199
    • EN300-120326
    • 470-63-3
    • HMS3369F17
    • FT-0624343
    • NSC-243743
    • SCHEMBL12045452
    • NSC243743
    • NCGC00142589-02
    • Kinic acid; Chinic acid
    • AKOS006227643
    • AAWZDTNXLSGCEK-UHFFFAOYSA-N
    • SY010828
    • Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-
    • DTXSID40861632
    • Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, (1.alpha.,3R,4.alpha.,5R)-
    • Oprea1_849562
    • 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, (1R-(1.alpha.,3.alpha.,4.alpha.,5.beta.)-
    • 562-73-2
    • NCGC00095620-01
    • NS00006789
    • GS-6162
    • 1,4,5-Tetrahydroxycyclohexanecarboxylic acid
    • Cyclohexanecarboxylic acid,3,4,5-tetrahydroxy-
    • D-(-)-Kinic Acid
    • SCHEMBL614369
    • EINECS 209-233-4
    • Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-, D-(-)-
    • Hexahydro-1,4,5-tetrahydroxybenzoic acid
    • InChI=1/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12
    • NSC 243743
    • CHEBI:177632
    • D-(-)-Chinic Acid
    • DB-259142
    • 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid; D-(-)-Quinic acid
    • 1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid
    • Inchi: 1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)
    • Chave InChI: AAWZDTNXLSGCEK-UHFFFAOYSA-N
    • SMILES: OC1(C(=O)O)CC(C(C(C1)O)O)O

Propriedades Computadas

  • Massa Exacta: 192.06336
  • Massa monoisotópica: 192.063388
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: -2.4
  • Superfície polar topológica: 118

Propriedades Experimentais

  • Densidade: 1.828
  • Ponto de ebulição: 438.4°C at 760 mmHg
  • Ponto de Flash: 233.1°C
  • Índice de Refracção: 1.687
  • PSA: 118.22
  • LogP: -2.32140

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